METHYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
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Overview
Description
Methyl 2-{[({1-[4-(methoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate is a complex organic compound that features a tetrazole ring, a benzoate ester, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Thioether Formation: The thioether linkage is formed by reacting the tetrazole derivative with a thiol compound under basic conditions.
Esterification: The benzoate ester is formed by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of METHYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE depends on its application:
In Medicinal Chemistry: The tetrazole ring can mimic the carboxylate group in biological systems, interacting with enzymes and receptors to modulate their activity.
In Materials Science: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[({1-[4-(methoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate: is similar to other tetrazole-containing compounds such as:
Uniqueness
- Structural Complexity : The presence of multiple functional groups (tetrazole, thioether, ester) in a single molecule makes it unique.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in diverse fields highlight its versatility.
Properties
Molecular Formula |
C19H17N5O5S |
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Molecular Weight |
427.4g/mol |
IUPAC Name |
methyl 2-[[2-[1-(4-methoxycarbonylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H17N5O5S/c1-28-17(26)12-7-9-13(10-8-12)24-19(21-22-23-24)30-11-16(25)20-15-6-4-3-5-14(15)18(27)29-2/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
QDFVGODRQZAPCS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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